N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes naphthalene rings, thiadiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the thiadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Thiadiazole derivatives: Compounds containing the thiadiazole ring but with variations in the attached groups.
Sulfanyl compounds: Molecules with sulfanyl groups but different core structures.
Uniqueness
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide stands out due to its combination of naphthalene, thiadiazole, and sulfanyl groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C27H22N4OS3 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H22N4OS3/c1-18(21-14-13-19-7-2-3-9-22(19)15-21)28-29-25(32)17-34-27-31-30-26(35-27)33-16-23-11-6-10-20-8-4-5-12-24(20)23/h2-15H,16-17H2,1H3,(H,29,32)/b28-18+ |
InChI Key |
VBJNLNDDGAKPGM-MTDXEUNCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.